Aldosterone-d8
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Overview
Description
Aldosterone-d8 is a deuterated form of aldosterone, a vital mineralocorticoid hormone produced by the adrenal cortex. Aldosterone plays a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium . The deuterated form, this compound, is often used in scientific research to study the metabolism and function of aldosterone due to its stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aldosterone-d8 typically involves the incorporation of deuterium atoms into the aldosterone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in aldosterone with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of aldosterone can also result in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Deuterium Gas: Utilization of deuterium gas in the hydrogenation steps.
Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the aldosterone molecule.
Chemical Reactions Analysis
Types of Reactions
Aldosterone-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldosterone-18-glucuronide.
Reduction: Reduction reactions can convert this compound to tetrahydrothis compound.
Substitution: Substitution reactions can occur at specific positions on the aldosterone molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Deuterated solvents like deuterated chloroform or deuterated methanol.
Major Products
Aldosterone-18-glucuronide-d8: Formed through oxidation.
Tetrahydrothis compound: Formed through reduction.
Scientific Research Applications
Aldosterone-d8 is widely used in scientific research due to its unique properties. Some applications include:
Biology: Studying the metabolic pathways and biological effects of aldosterone.
Medicine: Investigating the role of aldosterone in diseases such as hypertension and heart failure.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting aldosterone pathways.
Mechanism of Action
Aldosterone-d8 exerts its effects by binding to mineralocorticoid receptors in the distal tubules of the kidney . This binding increases the permeability of the apical membrane to sodium and potassium, leading to the reabsorption of sodium and water into the bloodstream and the excretion of potassium into the urine. Additionally, this compound stimulates hydrogen ion secretion, regulating plasma bicarbonate levels and acid-base balance .
Comparison with Similar Compounds
Aldosterone-d8 can be compared with other similar compounds such as:
Spironolactone: A non-deuterated aldosterone antagonist used as a diuretic.
Eplerenone: Another aldosterone antagonist with fewer side effects compared to spironolactone.
Canrenone: A metabolite of spironolactone with similar aldosterone-blocking effects.
Uniqueness
This compound is unique due to its deuterated nature, which provides stability and distinct mass spectrometric properties, making it an invaluable tool in research for precise quantification and metabolic studies.
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(1R,2S,5S,6S,14R,15S,16S)-2,8,8,10,12,12-hexadeuterio-2-(2,2-dideuterio-2-hydroxyacetyl)-18-hydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-11-one |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h8,13-15,17-19,22,25H,2-7,9-10H2,1H3/t13-,14-,15+,17-,18+,19?,20-,21+/m0/s1/i2D2,6D2,8D,10D2,15D |
InChI Key |
QUQBHBRVKLEOEI-CLSMCGPSSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@@H]4C[C@]5([C@H]([C@@H]3CC2([2H])[2H])CC[C@]5([2H])C(=O)C([2H])([2H])O)C(O4)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O |
Origin of Product |
United States |
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